![molecular formula C20H17NO6 B2570608 Ethyl 3-(4-(methoxycarbonyl)benzamido)benzofuran-2-carboxylate CAS No. 477501-17-0](/img/structure/B2570608.png)
Ethyl 3-(4-(methoxycarbonyl)benzamido)benzofuran-2-carboxylate
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Overview
Description
Synthesis Analysis
Benzofuran compounds, including Ethyl 3-(4-(methoxycarbonyl)benzamido)benzofuran-2-carboxylate, can be synthesized through various methods. One such method involves the heterocyclization of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross coupling . Another method involves the protodeboronation of pinacol boronic esters .Molecular Structure Analysis
The molecular structure of Ethyl 3-(4-(methoxycarbonyl)benzamido)benzofuran-2-carboxylate is based on a C20H17NO6 skeleton. More detailed structural analysis would require specific experimental techniques such as X-ray crystallography .Chemical Reactions Analysis
Benzofuran compounds, including Ethyl 3-(4-(methoxycarbonyl)benzamido)benzofuran-2-carboxylate, can participate in various chemical reactions. For example, they can undergo Suzuki–Miyaura cross-coupling, a widely-used transition metal catalyzed carbon–carbon bond forming reaction .Scientific Research Applications
One-Step Synthesis of Cyclopenta[b]benzofuran Derivatives
A novel synthesis method for tricyclic product, ethyl (3aR*, 8bS*)-3a,8b-dihydro-3-hydroxy-1H-cyclopenta[b]benzofuran-2-carboxylate, from 3-ethoxycarbonylcoumarin demonstrates a significant advance in the synthesis of benzofuran derivatives, highlighting the chemical versatility and potential for further functionalization of ethyl 3-(4-(methoxycarbonyl)benzamido)benzofuran-2-carboxylate derivatives (Yamashita et al., 1995).
Biological Activities and Applications
New benzofuran derivatives, including ethyl 3-[(alkylamino)methyl]-6-methoxy-1-benzofuran-2-carboxylates, show potential in inhibiting HIV-1 and HIV-2 replication, suggesting these compounds, related to ethyl 3-(4-(methoxycarbonyl)benzamido)benzofuran-2-carboxylate, could be valuable in medicinal chemistry for antiviral research (Mubarak et al., 2007).
Renewable PET Production
Research into the synthesis of biobased terephthalic acid precursors via Diels–Alder and dehydrative aromatization reactions between ethylene and renewable furans, such as methyl 5-(methoxymethyl)-furan-2-carboxylate, points to the role of ethyl 3-(4-(methoxycarbonyl)benzamido)benzofuran-2-carboxylate derivatives in developing sustainable plastics (Pacheco et al., 2015).
5-Lipoxygenase Inhibitory Activities
The synthesis of 2-substituted benzofuran hydroxyamic acids as potent inhibitors of 5-lipoxygenase activity suggests a potential therapeutic application of benzofuran derivatives in treating conditions associated with 5-lipoxygenase, indicating a broader pharmacological relevance of ethyl 3-(4-(methoxycarbonyl)benzamido)benzofuran-2-carboxylate related compounds (Ohemeng et al., 1994).
Advanced Materials and Catalysis
O-Arylation and Benzofuran Synthesis
The development of a palladium-catalyzed O-arylation process for ethyl acetohydroximate highlights the utility of ethyl 3-(4-(methoxycarbonyl)benzamido)benzofuran-2-carboxylate derivatives in synthesizing O-arylhydroxylamines and substituted benzofurans, paving the way for novel material synthesis and pharmaceutical applications (Maimone & Buchwald, 2010).
Future Directions
properties
IUPAC Name |
ethyl 3-[(4-methoxycarbonylbenzoyl)amino]-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO6/c1-3-26-20(24)17-16(14-6-4-5-7-15(14)27-17)21-18(22)12-8-10-13(11-9-12)19(23)25-2/h4-11H,3H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYKOIQKXIGKTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-(methoxycarbonyl)benzamido)benzofuran-2-carboxylate |
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